molecular formula C24H21N3O7S B4305322 3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4305322
M. Wt: 495.5 g/mol
InChI Key: NLEFDMBJIZNHFV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound with a unique structure that includes ethoxybenzylidene, methylphenylsulfonyl, and dinitroindoline groups

Preparation Methods

The synthesis of 3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multiple steps, starting with the preparation of the individual functional groups. The ethoxybenzylidene group can be synthesized through the reaction of 4-ethoxybenzaldehyde with a suitable base. The methylphenylsulfonyl group is often introduced using 4-methylphenylsulfonyl chloride in the presence of a base. The dinitroindoline core can be synthesized through nitration reactions of indoline derivatives. The final compound is obtained by coupling these intermediates under controlled conditions, often involving catalysts and specific reaction temperatures.

Chemical Reactions Analysis

3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and sulfonyl groups, using nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, metal hydrides, strong acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and reactivity.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE include:

    3-(4-methylphenyl)sulfonyl-2-propenenitrile: This compound shares the sulfonyl group but differs in the rest of its structure.

    Tosyl group derivatives: Compounds containing the tosyl group, derived from 4-toluenesulfonyl chloride, are often used in similar synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(3Z)-3-[(4-ethoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7S/c1-3-34-20-8-6-17(7-9-20)12-18-15-25(35(32,33)21-10-4-16(2)5-11-21)22-13-19(26(28)29)14-23(24(18)22)27(30)31/h4-14H,3,15H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEFDMBJIZNHFV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
Reactant of Route 3
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
Reactant of Route 4
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
Reactant of Route 6
3-[(Z)-1-(4-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

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